tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13641878
InChI: InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl
Molecular Formula: C15H19ClN4O2
Molecular Weight: 322.79 g/mol

tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13641878

Molecular Formula: C15H19ClN4O2

Molecular Weight: 322.79 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H19ClN4O2
Molecular Weight 322.79 g/mol
IUPAC Name tert-butyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19ClN4O2/c1-15(2,3)22-14(21)19-6-4-10(8-19)20-7-5-11-12(16)17-9-18-13(11)20/h5,7,9-10H,4,6,8H2,1-3H3
Standard InChI Key VGWQLZSDXUPRIN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N2C=CC3=C2N=CN=C3Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₉ClN₄O₂, with a molecular weight of 322.79 g/mol. Key structural features include:

  • A pyrrolo[2,3-d]pyrimidine scaffold, a bicyclic system known for its role in nucleotide analog design.

  • A pyrrolidine ring substituted at the 3-position with the pyrrolo-pyrimidine system, introducing stereochemical complexity.

  • A tert-butyl carbamate group at the 1-position of the pyrrolidine, serving as a protective group for amines during synthetic workflows.

  • A chlorine atom at the 4-position of the pyrimidine ring, which enhances electrophilicity for subsequent nucleophilic substitutions .

The Boc group improves solubility in organic solvents and stabilizes the molecule during purification steps, while the chlorine atom acts as a leaving group in cross-coupling reactions .

Synthetic Routes and Methodologies

Optimization Challenges

  • Steric Hindrance: The Boc group and pyrrolidine ring conformation may slow alkylation kinetics, necessitating elevated temperatures .

  • Regioselectivity: Competing reactions at the pyrimidine N7 vs. N9 positions require careful control of reaction conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight322.79 g/mol
SolubilitySoluble in DMSO, DMF; sparingly in H₂O
StabilityStable at RT under inert atmosphere
Melting PointNot reported (typically amorphous)

The compound’s logP (calculated) is ~2.1, indicating moderate lipophilicity suitable for cell permeability in biological assays .

Applications in Drug Discovery

Kinase Inhibitor Development

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design. For example:

  • JAK1 Inhibitors: Analogues of this compound have shown submicromolar activity against Janus kinase 1 (JAK1), a target in autoimmune diseases .

  • Antiviral Agents: Derivatives inhibit viral macrodomains (e.g., SARS-CoV-2 nsp3 Mac1) by disrupting ADP-ribose binding, with IC₅₀ values as low as 6.1 µM .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitution: Essential for hydrogen bonding with Asp22 and Ile23 in the Mac1 active site .

  • Boc Group: Removal (e.g., via TFA) exposes the pyrrolidine amine for further functionalization, enabling diversity-oriented synthesis .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 7.45 (d, J = 3.8 Hz, 1H, pyrrole-H), 6.60 (d, J = 3.8 Hz, 1H, pyrrole-H), 4.40–4.25 (m, 1H, pyrrolidine-H), 3.70–3.40 (m, 4H, pyrrolidine-H), 1.45 (s, 9H, Boc-CH₃) .

  • MS (ESI): m/z 323.1 [M+H]⁺.

Future Directions

  • Exploration of Anticancer Activity: The compound’s kinase-targeting potential warrants testing in oncology models.

  • Prodrug Development: Hydrolysis of the Boc group could yield water-soluble derivatives for in vivo studies .

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